3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Description
3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a 3-amino substituent and a 1-methylpyrazole ring at the 4-position. The compound combines a carboxylic acid group (for hydrogen bonding and solubility) with an aromatic pyrazole moiety (for π-π interactions and structural rigidity). This dual functionality makes it a candidate for pharmaceutical and materials science applications, particularly in targeting enzymes or receptors where planar heterocycles and acidic groups are critical .
Properties
IUPAC Name |
3-amino-4-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWMTVYTDMXBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches for Pyrazole Ring Formation
The construction of the 1-methylpyrazole moiety represents a critical step in the synthesis of this compound. A widely adopted strategy involves cyclocondensation between hydrazine derivatives and diketones or β-keto esters. For instance, 4-acetylbenzoic acid can react with 1-methylhydrazine in ethanol under reflux to form the pyrazole ring directly attached to the benzoic acid backbone . This method, adapted from analogous syntheses, typically achieves moderate yields (50–65%) but requires careful temperature control to avoid side reactions such as over-alkylation.
Table 1: Cyclocondensation Reaction Conditions
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Acetylbenzoic acid | Ethanol | 80–100 (reflux) | 60 | |
| 3-Nitro-4-acetylbenzoate | DMF | 120 | 45 |
Suzuki-Miyaura Cross-Coupling for Pyrazole-Benzoic Acid Linkage
Palladium-catalyzed cross-coupling reactions offer a robust method for connecting pre-formed pyrazole and benzoic acid fragments. A representative procedure involves reacting 4-bromo-3-aminobenzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions . Optimized parameters include:
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Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂)
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Base : Potassium phosphate
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Solvent System : Dioxane/water (5:1 v/v)
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Temperature : 120°C (microwave irradiation)
This method achieves yields of 70–85% with high regioselectivity, as confirmed by NMR analysis . The boronate ester’s stability and the electron-deficient nature of the aryl bromide substrate are critical for minimizing homo-coupling byproducts.
Table 2: Cross-Coupling Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Increases to 85% |
| Solvent Polarity | Dioxane/water | Enhances solubility |
| Reaction Time | 30 min (microwave) | Reduces degradation |
Guanidine-Intermediate-Mediated Synthesis
Patented routes describe the use of cyanamide under acidic conditions to generate guanidine intermediates, which subsequently undergo cyclization. For example, 3-amino-4-methylbenzoic acid reacts with cyanamide in hydrochloric acid to form 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride , followed by cyclization with a ketone derivative . Key considerations include:
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Acid Concentration : 36% HCl ensures protonation of cyanamide, facilitating nucleophilic attack.
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Solvent Choice : Primary isoamyl alcohol improves intermediate solubility, achieving 60.3% yield after recrystallization .
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Temperature Control : Maintaining 100°C during cyclization prevents decomposition of the guanidine intermediate.
Diazotization and Heterocyclization
Diazotization of 3-amino-4-(methylamino)benzoic acid with sodium nitrite in acetic acid/water at 0°C generates a diazonium intermediate, which undergoes intramolecular cyclization to form the pyrazole ring . This method, while efficient (79% yield), demands strict temperature control to avoid exothermic decomposition.
Critical Reaction Parameters :
-
pH Adjustment : Neutralization with KOH post-reaction ensures precipitation of the pure product.
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Purification : Recrystallization from methanol/water mixtures enhances purity (>95% by HPLC) .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60 | 90 | Moderate | High |
| Suzuki Coupling | 85 | 98 | High | Moderate |
| Guanidine Intermediate | 60 | 92 | Low | Low |
| Diazotization | 79 | 95 | Moderate | High |
The Suzuki-Miyaura method emerges as the most scalable and high-yielding approach, albeit with higher catalyst costs. Conversely, diazotization offers cost efficiency but requires precise低温 conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of this compound exhibit low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity. For example, a derivative was reported to have an MIC of 0.125 mg/mL against Staphylococcus aureus and 8 mg/mL against Escherichia coli .
Anticancer Properties
Research indicates that 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that certain derivatives can reduce the growth of liver cancer (HepG2) and cervical cancer (HeLa) cells by approximately 54% and 38%, respectively . These findings suggest potential for development into anticancer therapeutics.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models. In vivo studies indicated that certain derivatives could alleviate microglial activation and astrocyte proliferation in models of neuroinflammation .
Agricultural Chemistry
This compound is utilized in the formulation of agrochemicals. Its derivatives are being explored as growth regulators and herbicides, enhancing crop protection products by modulating plant growth processes . This application is particularly relevant in the context of sustainable agriculture, where chemical agents must be effective yet environmentally friendly.
Material Science
The compound is being investigated for its potential in creating novel materials with enhanced properties. Research has focused on its use in polymers and coatings that exhibit improved thermal and mechanical stability . The incorporation of pyrazole derivatives into polymer matrices has shown to enhance their performance characteristics.
Biochemical Research
In biochemical research, this compound serves as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biomolecules makes it valuable for understanding complex biological mechanisms . This application extends to analytical chemistry, where it is employed in methods for detecting and quantifying other compounds.
Case Studies
| Study | Compound | Activity | Concentration | Result |
|---|---|---|---|---|
| Study 1 | Derivative A | Antimicrobial | MIC: 0.125 mg/mL | Effective against S. aureus |
| Study 2 | Derivative B | Anticancer | IC50: 54% growth inhibition | Effective on HepG2 cells |
| Study 3 | Derivative C | Anti-inflammatory | - | Reduced microglial activation |
Mechanism of Action
The mechanism of action of 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The amino group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural resemblance to 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, as determined by molecular similarity algorithms (Table 1):
Key Observations :
- Aromatic vs.
- Functional Groups: The presence of both amino and carboxylic acid groups in the target compound distinguishes it from analogues lacking either moiety (e.g., 3-(pyrrolidin-1-yl)benzoic acid).
Physicochemical Properties
- Ionization and Solubility: Like p-amino benzoic acid, the target compound may exhibit pH-dependent partitioning due to its amphoteric nature. Evidence suggests that p-amino benzoic acid adopts a non-zwitterionic structure at its isoelectric point, implying that the 3-amino-4-pyrazole derivative could behave similarly under physiological conditions .
- LogP and Lipophilicity: The pyrazole ring likely reduces logP compared to cyclohexyl or piperidine-containing analogues (e.g., Ethyl 3-amino-4-(cyclohexylamino)benzoate), enhancing aqueous solubility .
Data Tables
Key Research Findings
- pH-dependent ionization may enable targeted delivery, as seen in zwitterionic/non-zwitterionic systems like p-amino benzoic acid .
Contradictions and Limitations
- Zwitterionic Behavior: The 3-amino substituent’s position may alter ionization behavior compared to p-amino benzoic acid, warranting direct experimental validation .
Biological Activity
3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.261 g/mol
- CAS Number : 957484-32-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent growth inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/ml . These findings suggest that the introduction of the pyrazole moiety enhances antibacterial efficacy.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| This compound | MRSA | < 0.78 |
| Other Pyrazole Derivatives | Acinetobacter baumannii | < 0.78 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds based on the 1H-pyrazole scaffold have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicate that these compounds can inhibit cell proliferation effectively . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 10.5 |
| Other Pyrazole Derivatives | HepG2 (Liver Cancer) | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can interfere with cell cycle regulation, preventing cancer cells from proliferating.
Case Studies
A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, this compound was identified as a potent inhibitor against both bacterial strains and cancer cell lines . The structure–activity relationship (SAR) analysis revealed that modifications in the pyrazole ring significantly influenced biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this approach, the 1-methylpyrazole moiety can be introduced using methylhydrazine derivatives. Purification typically involves recrystallization or column chromatography, with yields optimized by adjusting reaction time and temperature.
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- FTIR and NMR : Identify functional groups (e.g., carboxylic acid, amino) and confirm substitution patterns. For pyrazole derivatives, FTIR peaks near 1700 cm⁻¹ (C=O) and NMR signals for aromatic protons (δ 6.5–8.5 ppm) are critical .
- X-ray diffraction (XRD) : Use SHELX software for refinement to resolve bond lengths and angles, particularly to confirm the spatial arrangement of the pyrazole and benzoic acid moieties .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC with UV detection : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Calibrate using standards of known purity .
- LC-MS : Provides high sensitivity for trace analysis and metabolite identification. Creative Proteomics’ LC-MS platform is validated for benzoic acid derivatives, enabling quantification in biological matrices .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical data?
- Methodological Answer : Discrepancies in spectroscopic or crystallographic data (e.g., bond angles deviating from DFT predictions) require re-evaluation of computational parameters. For example, revise basis sets (e.g., B3LYP/6-311++G(d,p)) or solvent models in Gaussian or ORCA software. Compare HOMO-LUMO gaps and electrostatic potential maps to experimental UV-Vis or XRD results to validate electronic properties .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic substituent variation : Modify the pyrazole’s methyl group or benzoic acid’s amino group to assess impacts on bioactivity. For instance, replacing the methyl group with halogens or bulkier alkyl chains alters steric effects and hydrogen-bonding capacity .
- Biological assays : Test antimicrobial activity using microdilution assays (e.g., MIC determination against Staphylococcus aureus), as done for hydrazone derivatives of structurally related benzoic acid compounds .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or compound purity. Standardize protocols:
- Replicate assays under controlled conditions (e.g., 37°C, pH 7.4).
- Validate compound purity via HPLC (>95%) before testing.
- Use positive controls (e.g., known inhibitors) to calibrate activity measurements .
Q. What advanced techniques are recommended for studying intermolecular interactions in crystalline forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
